

# Application Note and Protocol: Purification of Recombinant HP1142

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## Compound of Interest

Compound Name: HP1142

Cat. No.: B15579092

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the purification of recombinant **HP1142**, a protein from *Helicobacter pylori*. The protocol is designed for **HP1142** expressed in *Escherichia coli* with an N-terminal Hexahistidine (6xHis) tag. The purification strategy employs Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step using Size Exclusion Chromatography (SEC) to achieve high purity. This protocol is intended to serve as a comprehensive guide for researchers working on the characterization and downstream applications of **HP1142**.

## Data Presentation

Table 1: Summary of Buffer Compositions

| Buffer Name    | Composition  | pH  | Use  |
|----------------|--|-----|--|
| Lysis Buffer   | 50 mM NaH <sub>2</sub> PO <sub>4</sub> ,<br>300 mM NaCl, 10 mM<br>Imidazole  | 8.0 | Cell Resuspension<br>and Lysis                       |
| Wash Buffer    | 50 mM NaH <sub>2</sub> PO <sub>4</sub> ,<br>300 mM NaCl, 20 mM<br>Imidazole  | 8.0 | Washing of Ni-NTA<br>resin                           |
| Elution Buffer | 50 mM NaH <sub>2</sub> PO <sub>4</sub> ,<br>300 mM NaCl, 250<br>mM Imidazole | 8.0 | Elution of His-tagged<br>HP1142                      |
| SEC Buffer     | 50 mM Tris-HCl, 150<br>mM NaCl   | 7.5 | Mobile phase for Size<br>Exclusion<br>Chromatography |

Table 2: Expected Yield and Purity at Each Purification Step

| Purification Step | Total Protein (mg) | HP1142 (mg) | Purity (%) |
|-------------------|--------------------|-------------|------------|
| Clarified Lysate  | 200                | 15          | ~7.5       |
| IMAC Elution      | 12                 | 11          | >90        |
| SEC Fractions     | 9                  | 8.5         | >98        |

(Note: These are  
estimated values and  
may vary depending  
on expression levels  
and experimental  
conditions.)

## Experimental Protocols

### Expression of Recombinant His-tagged HP1142 in E. coli

- Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged **HP1142** gene.[\[1\]](#)[\[2\]](#)
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to enhance soluble protein expression.[\[1\]](#)
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until needed.

## Cell Lysis

- Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation. Incubate on ice for 30 minutes.[\[3\]](#)
- Disrupt the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating and protein denaturation.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which contains the soluble His-tagged **HP1142** protein.

## Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes a Ni-NTA resin to capture the His-tagged **HP1142**.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Resin Equilibration:
  - Add 2 mL of Ni-NTA agarose slurry to a gravity-flow column.
  - Allow the storage buffer to drain and equilibrate the resin with 5 column volumes (CVs) of Lysis Buffer.[\[7\]](#)
- Protein Binding:
  - Load the clarified lysate onto the equilibrated Ni-NTA column.
  - Allow the lysate to flow through the column by gravity. Collect the flow-through to check for unbound protein.
- Washing:
  - Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.[\[7\]](#)
- Elution:
  - Elute the His-tagged **HP1142** by adding 5 CVs of Elution Buffer.
  - Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.[\[7\]](#)
  - Pool the fractions with the highest concentration of purified **HP1142**.

## Size Exclusion Chromatography (SEC)

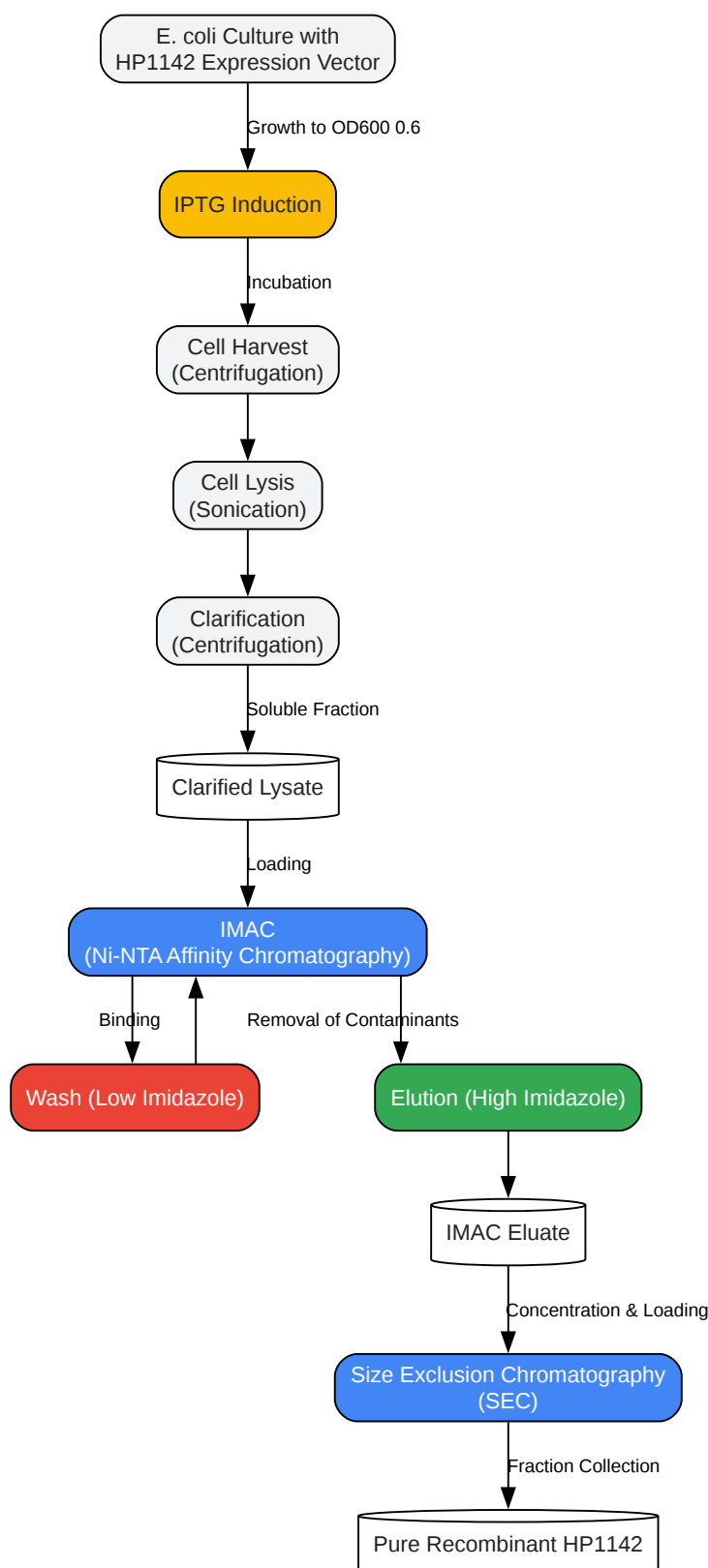
This is a final polishing step to remove any remaining contaminants and protein aggregates.[\[8\]](#)  
[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Column Equilibration:
  - Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200, depending on the expected oligomeric state of **HP1142**) with at least 2 CVs of SEC Buffer.[\[11\]](#)
- Sample Loading and Separation:

- Concentrate the pooled IMAC fractions to a volume of 0.5-1 mL using a centrifugal filter unit.
- Inject the concentrated sample onto the equilibrated SEC column.
- Run the chromatography with SEC Buffer at a constant flow rate.
- Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
- Analysis and Storage:
  - Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of **HP1142**.
  - Pool the pure fractions containing monomeric **HP1142**.
  - Determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
  - Aliquot the purified protein and store at -80°C.

## Visualizations

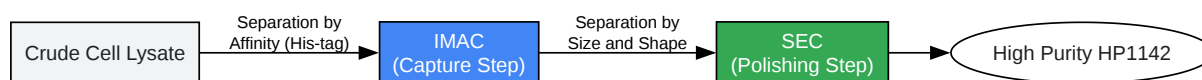
## Purification Workflow



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Caption: Workflow for the purification of recombinant **HP1142**.

## Logical Relationship of Purification Steps



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Caption: Logical flow of the two-step chromatography purification process.

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